molecular formula C5H4FIN2 B3028219 4-Fluoro-5-iodopyridin-2-amine CAS No. 1708974-12-2

4-Fluoro-5-iodopyridin-2-amine

Cat. No. B3028219
M. Wt: 238.00
InChI Key: LISISXJYGIZUEL-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-5-iodopyridin-2-amine is a fluorinated pyridine derivative that is of interest in various chemical syntheses and pharmaceutical applications. The presence of both fluorine and iodine substituents on the pyridine ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives can be achieved through various methods. For instance, the transition-metal-free synthesis of 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride has been developed, which suggests that similar conditions could be applied to synthesize 4-Fluoro-5-iodopyridin-2-amine . Additionally, the palladium-catalyzed amination of 2-bromo-5-fluoropyridine to form 2-amino-5-fluoropyridines indicates the feasibility of using palladium-catalyzed cross-coupling reactions for the synthesis of related compounds . Furthermore, the selective palladium-catalyzed amination of 2-fluoro-4-iodopyridine under microwave conditions demonstrates a complementary and exclusive reaction for the 4-position, which is directly relevant to the compound of interest .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the electronic effects of the substituents, which can influence the reactivity and conformation of the molecule. For example, the presence of fluorine atoms can provide steric hindrance and affect the coordination geometry in metal complexes, as seen in the case of the tris(2-fluoro-6-pyridylmethyl)amine ligand . The conformational analysis of related compounds, such as the crystal structure of a fluorinated piperidinylmethylamine, can provide insights into the solid and solution conformations of these molecules .

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, including nucleophilic substitution, amination, and cross-coupling reactions. The catalyst-free amination of 2-fluoropyridine with adamantane amines demonstrates the reactivity of the fluoropyridine ring towards nucleophilic substitution . The selective amination of 2-fluoro-4-iodopyridine highlights the specific reactivity at the 4-position, which is crucial for the synthesis of 4-Fluoro-5-iodopyridin-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-5-iodopyridin-2-amine would be influenced by the presence of the fluorine and iodine substituents. These substituents can affect the compound's melting point, solubility, and stability. The synthesis and characterization of related compounds, such as 2-amino-5-fluoropyridine, provide a basis for understanding the properties of 4-Fluoro-5-iodopyridin-2-amine . Additionally, the study of pyridonecarboxylic acids as antibacterial agents shows the potential biological activity of fluorinated pyridines .

Scientific Research Applications

4-Fluoro-5-iodopyridin-2-amine is a chemical compound with the molecular formula C5H4FIN2 . It’s often used in the field of chemical synthesis .

One potential application of 4-Fluoro-5-iodopyridin-2-amine is in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

The methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .

  • Organic Reagent : 4-Fluoro-5-iodopyridin-2-amine can be used as an organic reagent . Organic reagents are substances used in a chemical reaction to detect, measure, examine, or produce other substances.

  • Synthesis of Other Compounds : This compound can be used in the synthesis of other chemical compounds. For example, it can be used to produce various fluorinated pyridines and other derivatives .

  • Pharmaceutical Research : Given its physicochemical properties, 4-Fluoro-5-iodopyridin-2-amine could potentially be used in pharmaceutical research . The compound’s properties such as GI absorption, BBB permeant, and lipophilicity suggest that it could be used in the development of new drugs .

  • Material Science : Given its unique properties, 4-Fluoro-5-iodopyridin-2-amine could be used in the field of material science . For instance, it could be used in the development of new materials with specific characteristics.

  • Biochemical Reagents : This compound could potentially be used as a biochemical reagent. Biochemical reagents are substances that are used in biochemical reactions to detect, measure, examine, or produce other substances.

  • Chemical Industry : 4-Fluoro-5-iodopyridin-2-amine could be used in the chemical industry for the synthesis of various other compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-5-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISISXJYGIZUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305616
Record name 4-Fluoro-5-iodo-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-iodopyridin-2-amine

CAS RN

1708974-12-2
Record name 4-Fluoro-5-iodo-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708974-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-5-iodo-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-fluoropyridin-2-amine (336 g, 2.5 mol) and NIS (745 g, 2.75 mol) in MeCN (9 l) was treated with TFA (114 g, 1 mol). The reaction mixture was then stirred at room temperature for 8 h. The reaction mixture was diluted with EtOAc (10 l), washed with sat. aq. Na2S2O3 (2×5 l), brine (4×5 l). The combined organic layers were dried over Na2SO4, filtered and concentrated to get the crude product. The crude product was purified by recrystallization from EtOAc/pentane (1/10) to afford the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.14 (d, 1H), 6.45 (s, 2H), 6.33 (d, 1H).
Quantity
336 g
Type
reactant
Reaction Step One
Name
Quantity
745 g
Type
reactant
Reaction Step One
Name
Quantity
9 L
Type
solvent
Reaction Step One
Name
Quantity
114 g
Type
reactant
Reaction Step Two
Name
Quantity
10 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Yang, X Chen, X Song, R Ortega, X Lin… - Journal of Medicinal …, 2022 - ACS Publications
The FGF19-FGFR4 signaling pathway has been extensively studied as a promising target for the treatment of hepatocellular carcinoma (HCC). Several FGFR4-selective inhibitors have …
Number of citations: 4 pubs.acs.org
Z Zhang, Y Wang, X Chen, X Song, Z Tu, Y Chen… - Bioorganic & Medicinal …, 2021 - Elsevier
An aromatic trifluoromethyl ketone moiety was characterized as a new warhead for covalently reversible kinase inhibitor design to target the non-catalytic cysteine residue. Potent and …
Number of citations: 8 www.sciencedirect.com

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